molecular formula C12H16N2OS B11872845 6-(Tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine

6-(Tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine

Cat. No.: B11872845
M. Wt: 236.34 g/mol
InChI Key: VGJPKRKPGIZVND-UHFFFAOYSA-N
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Description

6-(Tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the tert-butylthio and methoxy groups on the imidazo[1,2-a]pyridine scaffold imparts distinct chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine typically involves the construction of the imidazo[1,2-a]pyridine core followed by the introduction of the tert-butylthio and methoxy substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications.

For example, the imidazo[1,2-a]pyridine core can be synthesized via a condensation reaction between 2-aminopyridine and an α-haloketone. Subsequent introduction of the tert-butylthio group can be achieved through nucleophilic substitution reactions using tert-butylthiol and a suitable leaving group. The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazo[1,2-a]pyridine core can be reduced under catalytic hydrogenation conditions to yield partially or fully saturated derivatives.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated imidazo[1,2-a]pyridine derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the tert-butylthio and methoxy substituents.

    6-(tert-Butylthio)imidazo[1,2-a]pyridine: Lacks the methoxy group.

    7-Methoxyimidazo[1,2-a]pyridine: Lacks the tert-butylthio group.

Uniqueness

6-(Tert-butylthio)-7-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both the tert-butylthio and methoxy groups, which impart distinct chemical properties and potential biological activities. These substituents can influence the compound’s solubility, stability, and reactivity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

IUPAC Name

6-tert-butylsulfanyl-7-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H16N2OS/c1-12(2,3)16-10-8-14-6-5-13-11(14)7-9(10)15-4/h5-8H,1-4H3

InChI Key

VGJPKRKPGIZVND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=CN2C=CN=C2C=C1OC

Origin of Product

United States

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